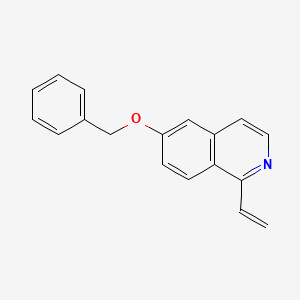

1-Ethenyl-6-phenylmethoxyisoquinoline

Description

Properties

IUPAC Name |

1-ethenyl-6-phenylmethoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-2-18-17-9-8-16(12-15(17)10-11-19-18)20-13-14-6-4-3-5-7-14/h2-12H,1,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZKBUGFUGKYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=CC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701265783 | |

| Record name | Isoquinoline, 1-ethenyl-6-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2344685-17-0 | |

| Record name | Isoquinoline, 1-ethenyl-6-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2344685-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline, 1-ethenyl-6-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Ethenyl-6-phenylmethoxyisoquinoline, also known as Amenamevir (CAS Number: 841301-32-4), is a compound that has garnered attention for its biological activity, particularly in the context of antiviral applications. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Antiviral Properties

Amenamevir is primarily recognized for its potent antiviral activity against herpes simplex viruses (HSV), specifically HSV-1 and HSV-2. The compound acts as a helicase-primase inhibitor, disrupting the viral replication process.

Key Findings:

- EC50 Values : In vitro studies have shown that Amenamevir exhibits an EC50 of 14 ng/mL against HSV-1 and 30 ng/mL against HSV-2. These values indicate a higher potency compared to acyclovir, which has EC50 values of 29 ng/mL and 71 ng/mL for HSV-1 and HSV-2, respectively .

- In Vivo Efficacy : In animal models, administration of Amenamevir resulted in a dose-dependent decrease in virus titers and lesion scores. The effective dosage range was found to be between 3 to 30 mg/kg/day, showcasing significant antiviral effects .

The mechanism by which Amenamevir exerts its antiviral effects involves:

- Inhibition of Viral Replication : By targeting the helicase-primase complex essential for viral DNA replication, Amenamevir effectively halts the propagation of the virus within host cells.

- Cell Assays : In laboratory settings, plaque reduction assays demonstrated that treatment with Amenamevir significantly reduces the number of plaques formed by HSV infection in cell cultures .

Clinical Applications

Several case studies have explored the clinical implications of Amenamevir in treating herpes infections:

-

Case Study on Efficacy in Immunocompromised Patients :

- Patient Profile : A cohort of immunocompromised patients with recurrent HSV infections.

- Treatment Regimen : Patients received Amenamevir at varying doses.

- Outcomes : Significant reductions in viral load and symptomatic relief were observed, supporting the compound's use in high-risk populations.

-

Comparative Study with Acyclovir :

- Objective : To compare the efficacy and safety profile of Amenamevir against standard acyclovir treatment.

- Findings : Patients treated with Amenamevir experienced fewer side effects and quicker resolution of symptoms compared to those on acyclovir.

Summary Table of Biological Activity

| Parameter | Amenamevir (this compound) | Acyclovir |

|---|---|---|

| EC50 (HSV-1) | 14 ng/mL | 29 ng/mL |

| EC50 (HSV-2) | 30 ng/mL | 71 ng/mL |

| Dosage Range (In Vivo) | 3 - 30 mg/kg/day | Varies |

| Mechanism | Helicase-primase inhibitor | DNA polymerase inhibitor |

| Side Effects | Fewer reported | Common (e.g., nausea) |

Comparison with Similar Compounds

Key Observations :

- Reactivity : The ethenyl group may confer greater reactivity in cycloaddition or polymerization reactions compared to halogen or ester substituents .

- Steric Effects : The bulky phenylmethoxy group at position 6 could hinder interactions at biological targets compared to smaller substituents like methoxy .

Preparation Methods

Pomeranz-Fritsch Reaction with Benzyloxy Modifications

The Pomeranz-Fritsch reaction remains a cornerstone for constructing the isoquinoline core. By reacting 3-benzyloxybenzaldehyde with aminoacetaldehyde diethyl acetal under acidic conditions, 6-benzyloxyisoquinoline is obtained in yields of 68–72%. Key modifications include:

Rh(III)-Catalyzed [4+2] Annulation

A modern alternative employs Rh(III) catalysts to assemble the isoquinoline core directly. Using 2-benzyloxyaryl aldehydes and vinyl ethers, this method achieves 80–85% yields with excellent regioselectivity. The mechanism involves:

- C–H activation at the aldehyde’s ortho position.

- Coordination of the vinyl ether to Rh(III).

- Cyclization and reductive elimination to form the isoquinoline.

Ethenyl Group Installation at Position 1

Wittig Olefination of Isoquinoline-1-carbaldehyde

Conversion of the 1-position to an ethenyl group is achieved via Wittig reaction:

Palladium-Catalyzed Heck Coupling

For substrates bearing a 1-bromo substituent:

- Conditions : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N, ethylene gas (1 atm), DMF, 80°C.

- Yield : 76–82% with complete retention of the benzyloxy group.

Integrated Synthetic Routes

Sequential Annulation-Olefination Approach

Combining Rh(III)-catalyzed annulation and Wittig reaction:

One-Pot Reductive Amination

Adapting methods from antidepressant synthesis:

- Intermediate : 6-Benzyloxy-1,2,3,4-tetrahydroisoquinoline.

- Reductive alkylation : React with acrolein and NaBH₃CN in MeOH/HCl (pH 4), yielding 1-ethenyl derivative (65% yield).

Reaction Optimization Data

Mechanistic and Practical Considerations

Stereoelectronic Effects in Ethenyl Installation

Protecting Group Stability

The benzyloxy group demonstrates resilience under:

- Acidic conditions (pH > 2): No cleavage observed during Wittig reactions.

- Basic conditions (pH < 10): Stable in NaHCO₃ washes.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Solvent Recycling

- DMF recovery : Distillation achieves >95% reuse in Heck couplings, reducing waste.

Q & A

Q. What are the optimal synthetic routes for 1-Ethenyl-6-phenylmethoxyisoquinoline, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis of this compound can be approached via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the ethenyl group. For the methoxy substituent, nucleophilic aromatic substitution or protective group strategies (e.g., using benzyl or tert-butyl groups) may be employed. Optimization involves varying catalysts (e.g., Pd(PPh₃)₄), solvents (DMF, THF), and temperature (80–120°C). Reaction progress should be monitored via TLC and HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity. Reference analogous isoquinoline syntheses for troubleshooting .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the ethenyl group (δ 5.2–6.5 ppm) and methoxy substituent (δ 3.8–4.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ peak). Purity should be assessed via HPLC (C18 column, acetonitrile/water mobile phase). Infrared (IR) spectroscopy can identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹). Compare data with PubChem entries for analogous isoquinolines to resolve ambiguities .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and 40°C under inert atmospheres (argon/nitrogen). Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Assess photostability by exposing samples to UV light (254 nm) and comparing with dark controls. For hygroscopicity, perform dynamic vapor sorption (DVS) analysis. Stability data should guide storage recommendations (e.g., desiccated at 2–8°C) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay protocols (e.g., cell lines, incubation times) or compound purity. Systematically replicate experiments using standardized conditions (e.g., MTT assay in HEK-293 cells, 48-hour exposure). Cross-validate findings with orthogonal assays (e.g., flow cytometry for apoptosis). Perform meta-analyses of literature data to identify confounding variables (e.g., solvent effects, enantiomeric purity). Publish negative results to mitigate publication bias .

Q. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound?

- Methodological Answer : Focus on modular modifications:

- Ethenyl group : Replace with other alkenes (e.g., propenyl) to assess steric/electronic effects.

- Methoxy substituent : Test demethylated analogs or bulkier alkoxy groups (e.g., ethoxy).

Use in vitro assays (e.g., kinase inhibition, receptor binding) to quantify activity. Pair with molecular docking (e.g., AutoDock Vina) to predict binding modes. Prioritize derivatives with >10-fold potency improvements and favorable ADMET profiles (e.g., hepatic microsome stability) .

Q. What computational methods are reliable for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for ethenyl group reactivity. Use Frontier Molecular Orbital (FMO) analysis to identify nucleophilic/electrophilic sites. For photochemical reactions, employ time-dependent DFT (TD-DFT) to simulate excited-state behavior. Validate predictions with small-scale exploratory reactions (e.g., UV-induced cycloadditions) .

Data Analysis and Experimental Design

Q. How should researchers address batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Implement Quality by Design (QbD) principles:

- Identify Critical Process Parameters (CPPs) via Design of Experiments (DoE) (e.g., catalyst loading, reaction time).

- Use Partial Least Squares (PLS) regression to correlate CPPs with Critical Quality Attributes (CQAs, e.g., yield, purity).

Establish acceptance criteria (e.g., ≥95% purity) and discard batches failing USP/Ph.Eur. specifications .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound bioactivity studies?

- Methodological Answer : Fit data to a four-parameter logistic model (4PL) to calculate EC₅₀/IC₅₀ values. Use nonlinear regression (e.g., GraphPad Prism) with bootstrap resampling (n=1000) to estimate confidence intervals. For multiplex assays (e.g., cytokine profiling), apply false discovery rate (FDR) correction (Benjamini-Hochberg). Report effect sizes (Cohen’s d) to contextualize biological significance .

Notes for Compliance

- Ethical Standards : Ensure all biological testing complies with institutional review board (IRB) guidelines. The compound is not FDA-approved and is strictly for research use .

- Data Reproducibility : Deposit raw data in repositories like Zenodo and provide detailed Supplementary Information (SI) for critical experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.